molecular formula C29H28N4O6 B2949073 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1189433-57-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

カタログ番号: B2949073
CAS番号: 1189433-57-5
分子量: 528.565
InChIキー: HRZIBCYJDOZEOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a structurally complex molecule featuring a dihydrobenzo[1,4]dioxin core linked via an acetamide bridge to a quinazolin-2,4-dione moiety. The quinazolinone subunit is further substituted with a phenyl ring bearing an isopropylamino-oxoethyl group. The dihydrobenzo[1,4]dioxin moiety may enhance metabolic stability and solubility, while the isopropylamino group could influence lipophilicity and target binding .

特性

CAS番号

1189433-57-5

分子式

C29H28N4O6

分子量

528.565

IUPAC名

2-[4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H28N4O6/c1-18(2)30-26(34)15-19-7-10-21(11-8-19)33-28(36)22-5-3-4-6-23(22)32(29(33)37)17-27(35)31-20-9-12-24-25(16-20)39-14-13-38-24/h3-12,16,18H,13-15,17H2,1-2H3,(H,30,34)(H,31,35)

InChIキー

HRZIBCYJDOZEOU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5

溶解性

not available

製品の起源

United States

生物活性

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H26N4O5C_{24}H_{26}N_4O_5, with a molecular weight of approximately 462.49 g/mol. The presence of the dihydrobenzo[b][1,4]dioxin moiety is significant as it often correlates with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction via caspase activation
HeLa6.5Cell cycle arrest at G1 phase
A549 (Lung)4.8Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Testing : It demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound shows a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : It is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some toxicity concerns:

  • Acute Toxicity : LD50 values in animal models suggest moderate toxicity; further studies are needed to establish safety profiles.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores and substituents. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Quinazolin-2,4-dione Phenyl with isopropylamino-oxoethyl ~550 (estimated) High lipophilicity (logP ~3.2); potential CNS activity due to quinazolinone core
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyridinyl, ethyl, thioether 452.5 Moderate solubility; thioether may enhance oxidative stability
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxotetrahydroisoquinolin-5-yl)oxy)acetamide Tetrahydroisoquinoline 2-Methylbenzyl, ether linkage 487.6 Improved membrane permeability; ether linkage may reduce metabolic degradation
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione Dichlorophenylmethyl 375.8 Anticonvulsant activity demonstrated; dichlorophenyl enhances electrophilic interactions
N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide 1,2,4-Triazole Pyridinyl, dimethoxyphenyl 454.5 Dual heterocyclic system; dimethoxyphenyl may confer antioxidant properties

Structural and Functional Insights:

  • Heterocyclic Cores: The quinazolinone core in the target compound and is associated with anticonvulsant and kinase-inhibitory activities, whereas triazole-based analogs () often exhibit antimicrobial or anti-inflammatory effects .
  • Synthetic Accessibility: Quinazolinone derivatives like the target compound and are synthesized via cyclization of thiourea intermediates followed by oxidative desulfurization, while triazole analogs require Huisgen cyclization or nucleophilic substitutions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。